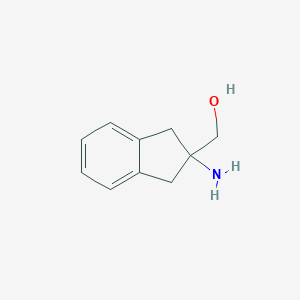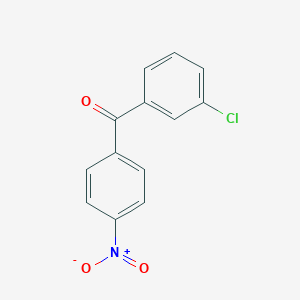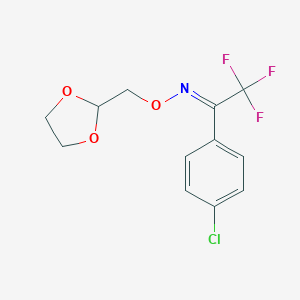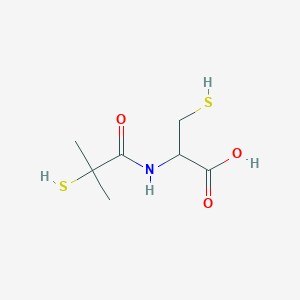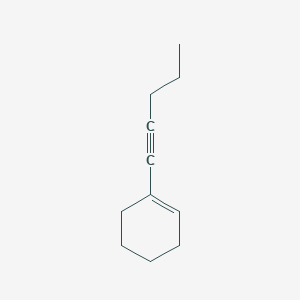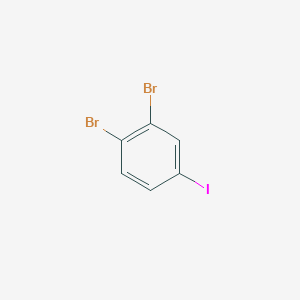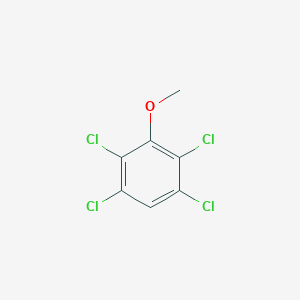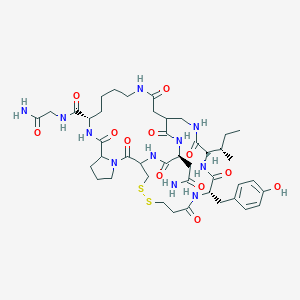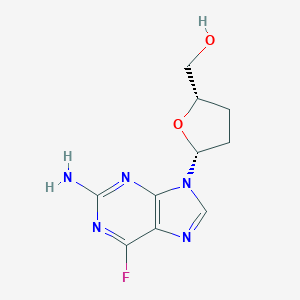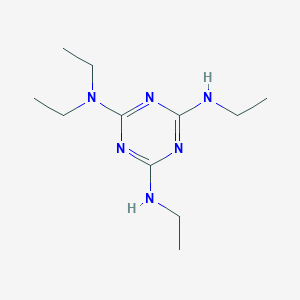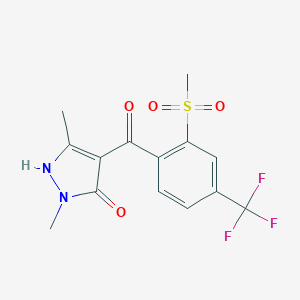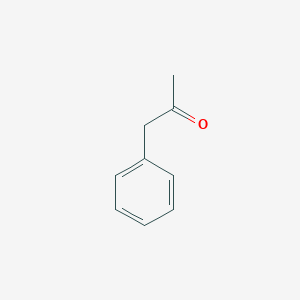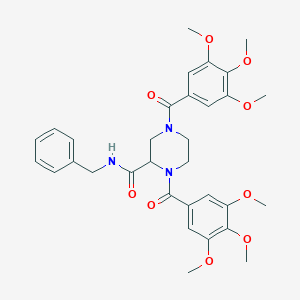
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(phenylmethyl)-2-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(phenylmethyl)-2-piperazinecarboxamide, commonly known as BTTPA, is a synthetic compound that has gained significant attention in the field of scientific research. BTTPA belongs to the class of piperazinecarboxamide compounds and has been found to exhibit potential therapeutic properties.
作用机制
The mechanism of action of BTTPA is not yet fully understood. However, it has been suggested that BTTPA exerts its anticancer effects by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. BTTPA has also been found to inhibit the activation of certain signaling pathways that are involved in cancer cell growth.
生化和生理效应
BTTPA has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of certain inflammatory cytokines, thereby reducing inflammation. BTTPA has also been found to reduce the levels of certain enzymes that are involved in the breakdown of collagen, thereby preventing tissue damage. Additionally, BTTPA has been found to exhibit antioxidant properties, thereby protecting cells from oxidative stress.
实验室实验的优点和局限性
BTTPA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. Additionally, BTTPA has been found to exhibit potent anticancer and anti-inflammatory properties, making it an ideal candidate for further research. However, BTTPA has some limitations for lab experiments. It has been found to exhibit poor solubility in water, which may limit its use in certain experiments. Additionally, BTTPA has not yet been extensively studied in vivo, and its safety profile is not yet fully understood.
未来方向
There are several future directions for the study of BTTPA. One potential direction is to further investigate its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of BTTPA in vivo. Furthermore, BTTPA can be modified to improve its solubility and bioavailability, thereby increasing its potential therapeutic applications. Finally, BTTPA can be further studied for its potential use in combination therapies for cancer and other diseases.
Conclusion
In conclusion, BTTPA is a synthetic compound that has gained significant attention in the field of scientific research. It has been found to exhibit potential therapeutic properties, including anticancer, antitumor, and anti-inflammatory properties. BTTPA has been synthesized using a multi-step process, and its mechanism of action is not yet fully understood. BTTPA has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of BTTPA, including further investigation of its mechanism of action, safety, and efficacy in vivo, and modification to improve its solubility and bioavailability.
合成方法
The synthesis of BTTPA involves a multi-step process that includes the reaction of piperazine with 3,4,5-trimethoxybenzoyl chloride, followed by the reaction of the resulting product with N-phenylmethyl-2-bromoacetamide. The final product is obtained by treating the intermediate product with ammonium hydroxide. The synthesis of BTTPA has been reported in several scientific journals, and the yields obtained have been found to be satisfactory.
科学研究应用
BTTPA has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer, antitumor, and anti-inflammatory properties. BTTPA has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, BTTPA has been found to induce apoptosis in cancer cells, thereby preventing their proliferation.
属性
CAS 编号 |
129477-62-9 |
|---|---|
产品名称 |
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(phenylmethyl)-2-piperazinecarboxamide |
分子式 |
C32H37N3O9 |
分子量 |
607.6 g/mol |
IUPAC 名称 |
N-benzyl-1,4-bis(3,4,5-trimethoxybenzoyl)piperazine-2-carboxamide |
InChI |
InChI=1S/C32H37N3O9/c1-39-24-14-21(15-25(40-2)28(24)43-5)31(37)34-12-13-35(23(19-34)30(36)33-18-20-10-8-7-9-11-20)32(38)22-16-26(41-3)29(44-6)27(17-22)42-4/h7-11,14-17,23H,12-13,18-19H2,1-6H3,(H,33,36) |
InChI 键 |
HRVNKVXEICFVIB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(C(C2)C(=O)NCC3=CC=CC=C3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(C(C2)C(=O)NCC3=CC=CC=C3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
同义词 |
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(phenylmethyl)-2-piperazinecarboxam ide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




